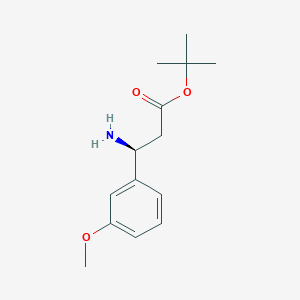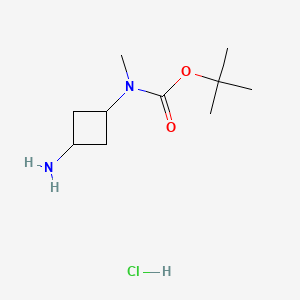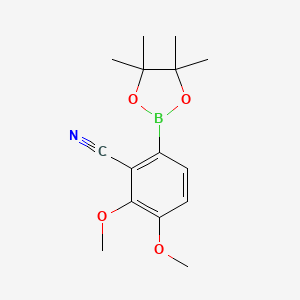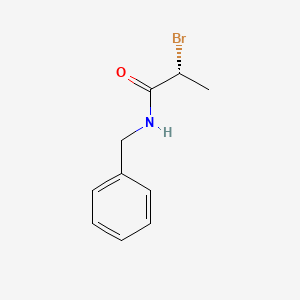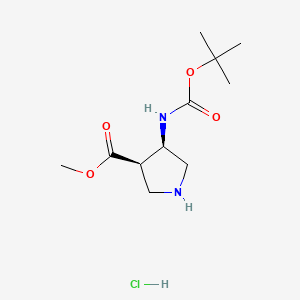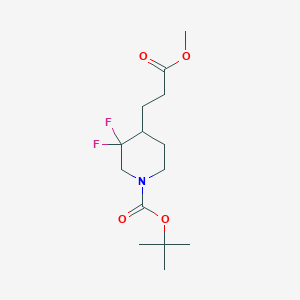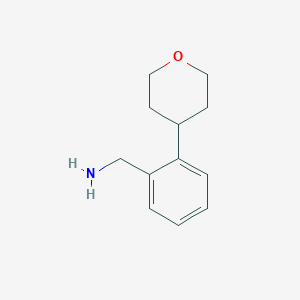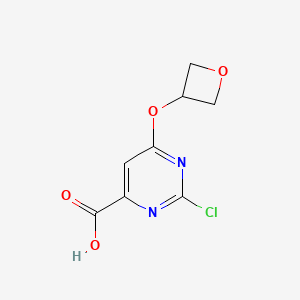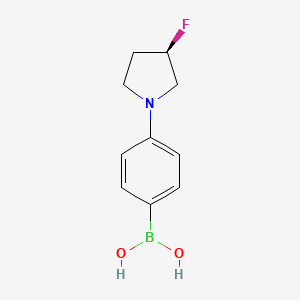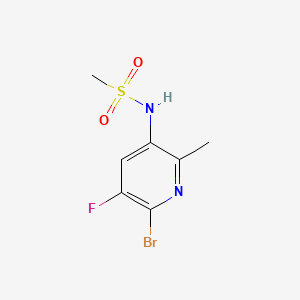
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoro-3-methylpyridine: Similar in structure but lacks the methanesulfonamide group.
6-Bromo-5-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine: Contains a benzofuran ring instead of a pyridine ring.
Uniqueness
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is unique due to the combination of bromine, fluorine, and methanesulfonamide groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C7H8BrFN2O2S |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrFN2O2S/c1-4-6(11-14(2,12)13)3-5(9)7(8)10-4/h3,11H,1-2H3 |
Clé InChI |
AFBPREZYRVNICT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1NS(=O)(=O)C)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



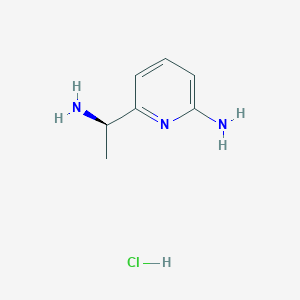
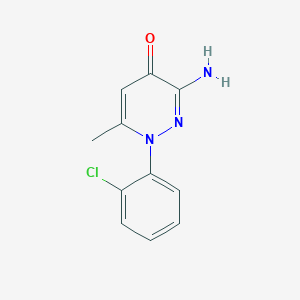
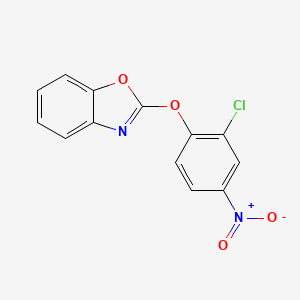
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
